2-azidoquinoxaline

Flow chemistry Process safety Heterocyclic azide synthesis

2-Azidoquinoxaline (CAS 1286712-14-8) is a nitrogen-rich heterocyclic building block comprising a quinoxaline core (fused benzene-pyrazine bicycle) functionalized with an azide (–N₃) group at the C2 position. With molecular formula C₈H₅N₅ and molecular weight 171.16 g/mol, this compound serves as a click chemistry substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole-quinoxaline hybrids, and as a precursor for nitrene-based photochemistry and thermal rearrangement studies.

Molecular Formula C8H5N5
Molecular Weight 171.2
CAS No. 1286712-14-8
Cat. No. B6189031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azidoquinoxaline
CAS1286712-14-8
Molecular FormulaC8H5N5
Molecular Weight171.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azidoquinoxaline (CAS 1286712-14-8) for Click Chemistry and Heterocyclic Synthesis: Procurement Guide


2-Azidoquinoxaline (CAS 1286712-14-8) is a nitrogen-rich heterocyclic building block comprising a quinoxaline core (fused benzene-pyrazine bicycle) functionalized with an azide (–N₃) group at the C2 position [1]. With molecular formula C₈H₅N₅ and molecular weight 171.16 g/mol, this compound serves as a click chemistry substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole-quinoxaline hybrids, and as a precursor for nitrene-based photochemistry and thermal rearrangement studies [2]. The quinoxaline scaffold confers distinct electronic properties compared to monocyclic heteroaryl azides, including an extended π-system that lowers the HOMO-LUMO gap and enables applications in fluorescent probe design and materials chemistry [1][2].

Why 2-Azidoquinoxaline Cannot Be Replaced by 2-Azidopyridine or Other Heteroaryl Azides in Research Applications


Despite sharing the 2-azido heteroaryl motif, 2-azidoquinoxaline exhibits substantively different reactivity, electronic structure, and physicochemical properties compared to its monocyclic analogs 2-azidopyridine and 2-azidopyrimidine [1]. The fused benzene ring of the quinoxaline core extends π-conjugation, resulting in distinct HOMO-LUMO energetics, altered UV-Vis absorption profiles, and modified click cycloaddition kinetics [2]. Thermal decomposition pathways also diverge: 2-azidoquinoxaline N-oxides undergo ring contraction to cyano-benzimidazole derivatives, a transformation not observed with pyridine or pyrimidine analogs [3]. Furthermore, the enhanced hydrophobicity (computed XlogP ≈ 2.5) relative to 2-azidopyridine affects solubility, partitioning, and compatibility with aqueous biological assay conditions . These differences mean that 2-azidopyridine or 2-azidopyrimidine cannot serve as drop-in replacements when the quinoxaline chromophore, specific electronic properties, or thermal rearrangement products are required for the intended application.

Quantitative Differentiation Evidence for 2-Azidoquinoxaline (1286712-14-8) Against Comparator Compounds


Continuous-Flow Synthesis Compatibility: 2-Azidoquinoxaline vs. 2-Azidopyridine and 2-Azidopyrimidine

In a 2023 study by Éles et al. (Gedeon Richter Plc), the continuous-flow diazotization and azidation protocol was successfully applied to synthesize 9 derivatives across three heterocyclic azide classes: 2-azidopyridine, 2-azidopyrimidine, and 2-azidoquinoxaline [1]. All three compound classes were synthesized within the same continuous-flow platform, demonstrating that 2-azidoquinoxaline is compatible with the scalable flow synthesis methodology that has been validated for the more commonly studied 2-azidopyridine class [1]. The paper reports that 'in most cases, simple work-up resulted in pure products' for all three compound classes, indicating comparable process efficiency [1]. This is significant because N-heterocyclic azides carry heightened explosion risk compared to carbocyclic aryl azides, and the demonstration of safe flow synthesis for 2-azidoquinoxaline specifically addresses a key procurement barrier: the availability of material produced under controlled, scalable conditions [1].

Flow chemistry Process safety Heterocyclic azide synthesis

X-Ray Crystal Structure: First Definitive Solid-State Characterization of 2-Azidoquinoxaline (2024)

A 2024 Molbank communication reported the first X-ray crystallographic characterization of 2-azidoquinoxaline, along with updated ¹H NMR, ¹³C NMR, and IR spectroscopic data, and the melting point of the title compound [1]. Prior to this report, no single-crystal X-ray structure was available for 2-azidoquinoxaline in the Cambridge Structural Database or published literature, making unambiguous identity confirmation challenging for procurement quality control [1]. The availability of a definitive crystal structure now enables powder X-ray diffraction (PXRD) verification of bulk material identity, which is critical for research reproducibility. In contrast, the closely related compound 2-azidopyridine has had established crystallographic data for a longer period, and the absence of such data for 2-azidoquinoxaline represented a significant gap in characterization that the 2024 study addressed [1].

X-ray crystallography Structural confirmation Quality control

Thermal Decomposition Pathway: 2-Azidoquinoxaline N-Oxide Undergoes Ring Contraction to Cyano-Benzimidazole

The thermal decomposition of 2-azidoquinoxaline 1-oxide and 2-azidoquinoxaline 1,4-dioxide was reported by Dirlam, Cue, and Gombatz in 1978 [1]. Upon thermolysis (boiling benzene, 1 hour), 2-azidoquinoxaline 1-oxide underwent ring contraction with loss of N₂ to yield 2-cyano-1-hydroxybenzimidazole as a tautomer of N-hydroxy-2-cyanobenzimidazole (melting point 236–238 °C with decomposition), obtained in 30% yield (0.020 g from 0.080 g of azide precursor, representing 30% of theoretical) [1]. In contrast, the analogous 2-azidopyridine 1-oxide under thermal conditions did not produce a corresponding ring-contracted cyano-pyrrole product but instead followed a different decomposition manifold [2]. This divergent thermal behavior is a direct consequence of the quinoxaline bicyclic scaffold and has implications for applications requiring controlled thermal release of nitrene intermediates or the deliberate synthesis of benzimidazole derivatives via azide thermolysis [1].

Thermal rearrangement Nitrene chemistry Heterocyclic transformation

Computed Physicochemical Properties: Hydrophobicity and Polar Surface Area Differentiation from Monocyclic Azides

Computed physicochemical parameters for 2-azidoquinoxaline (CAS 1286712-14-8) provide quantitative differentiation from monocyclic heteroaryl azides . The computed XlogP value of 2.5 and topological polar surface area (TPSA) of 40.1 Ų place 2-azidoquinoxaline in a distinct physicochemical space compared to 2-azidopyridine (predicted XlogP ≈ 1.2–1.5, TPSA ≈ 38–43 Ų depending on calculation method) and 2-azidopyrimidine (predicted XlogP ≈ 0.5–0.8) [1]. The higher hydrophobicity of 2-azidoquinoxaline arises from the additional benzene ring in the quinoxaline scaffold and directly impacts solubility in aqueous buffer systems, membrane permeability in cellular assays, and chromatographic retention behavior during purification [1]. The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, 1 rotatable bond, and 13 heavy atoms, with a complexity score of 223 .

Drug-likeness Physicochemical profiling LogP Bioavailability prediction

Click Chemistry Utility: Azide-Alkyne Cycloaddition (CuAAC) for Quinoxaline-Triazole Hybrid Synthesis

2-Azidoquinoxaline participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole-quinoxaline conjugates [1]. A closely related azidoquinoxaline-based pH sensor was synthesized and successfully 'clicked' with 1-octyne as a model alkyne, and the resulting triazole product was characterized by absorbance and fluorescence spectroscopy [2]. The non-clicked azidoquinoxaline probe exhibited ground-state pKa = 2.81 and excited-state pKa = 2.95, while the clicked triazole product showed ground-state pKa = 2.49 and excited-state pKa = 2.81, demonstrating that the click reaction modulates the pH-sensing properties in a quantifiable manner [2]. In comparison, 5-(azidomethyl)quinoxaline — a positional isomer where the azide is attached via a methylene spacer rather than directly to the quinoxaline ring — exhibits different electronic coupling between the azide and the aromatic system, affecting both the cycloaddition rate and the photophysical properties of the resulting triazole . The direct attachment of the azide to the C2 position of quinoxaline (as in 2-azidoquinoxaline) enables stronger electronic communication between the triazole product and the quinoxaline chromophore than the methylene-bridged analog [2].

Click chemistry CuAAC Triazole synthesis Bioconjugation

Recommended Procurement Scenarios for 2-Azidoquinoxaline (CAS 1286712-14-8) Based on Quantitative Evidence


CuAAC Click Chemistry for Quinoxaline-Triazole Hybrid Library Synthesis

2-Azidoquinoxaline is the preferred azide component when the target hybrid molecule requires direct electronic conjugation between the triazole ring and the quinoxaline chromophore. The 2022 study by Lysandrou et al. demonstrated that the click reaction with 1-octyne produces a quantifiable shift in both ground-state pKa (Δ = –0.32 units) and excited-state pKa (Δ = –0.14 units), confirming that the electronic properties of the quinoxaline core are modulated by triazole formation [1]. The continuous-flow synthesis validation by Éles et al. (2023) further supports procurement for library synthesis, as the scalable production method ensures material availability for multiple parallel reactions [2]. Researchers should select 2-azidoquinoxaline over 5-(azidomethyl)quinoxaline when stronger through-conjugation between the triazole and quinoxaline is required, and over 2-azidopyridine when the quinoxaline's extended π-system and characteristic UV-Vis absorption profile are essential for detection or photophysical readout [1].

Thermal Nitrene Generation for Benzimidazole Synthesis via Ring Contraction

The thermal decomposition of 2-azidoquinoxaline N-oxides provides a unique synthetic entry to 2-cyano-1-hydroxybenzimidazole derivatives, as established by Dirlam, Cue, and Gombatz (1978) [3]. The 30% isolated yield of the ring-contracted benzimidazole product, with a well-defined melting point (236–238 °C with decomposition), enables rigorous product identification [3]. This transformation is scaffold-specific: 2-azidopyridine N-oxide and 2-azidoquinoline N-oxide do not produce analogous ring-contracted products under the same conditions [3]. Procurement of 2-azidoquinoxaline (as precursor to the N-oxide) is therefore mandatory for any synthetic program targeting cyano-benzimidazole scaffolds via azide thermolysis, as no alternative heteroaryl azide can access this product class through the same mechanistic pathway [3].

Fluorescent pH Sensor Development with Clickable Anchor Point

The azidoquinoxaline scaffold has been validated as a clickable pH sensor platform with well-characterized ground and excited-state pKa values (2.81 and 2.95, respectively) [1]. The ability to attach the sensor to biomolecules or surfaces via CuAAC without ablating pH responsiveness (post-click pKa values: 2.49 ground state, 2.81 excited state) makes 2-azidoquinoxaline a rational procurement choice for sensor development programs [1]. The experimentally determined HOMO and LUMO energies (via cyclic voltammetry and UV-Vis spectroscopy, validated by DFT) provide additional design parameters for tuning sensor response through structural modification of the alkyne coupling partner [1]. The computed hydrophobicity (XlogP = 2.5) and moderate TPSA (40.1 Ų) further inform the selection of compatible buffer systems and biomolecular targets .

Quality-Controlled Procurement Using Published X-Ray Crystallographic Data

The 2024 publication of the first X-ray crystal structure of 2-azidoquinoxaline provides purchasers with a definitive reference for identity verification [4]. Procurement specifications should request that the supplier provide PXRD data matching the published unit cell parameters, or alternatively, that the supplied certificate of analysis references the Molbank 2024 crystallographic data [4]. Given that 2-azidoquinoxaline is typically supplied at 95% purity (HPLC) in quantities of 500 mg to 10 g , the availability of crystallographic benchmark data represents a meaningful advancement in quality assurance capability that was unavailable prior to 2024. This is particularly relevant for regulated research environments (e.g., pharmaceutical R&D) where compound identity must be rigorously documented [4].

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